molecular formula C15H24BN3O4 B13041667 N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B13041667
M. Wt: 321.18 g/mol
InChI Key: RLKPSKKEPUWNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Configuration

Core Structural Features

The compound’s molecular formula, $$ \text{C}{15}\text{H}{24}\text{BN}{3}\text{O}{4} $$, reflects a pyridine ring substituted at positions 2, 3, and 5. The pyridine nitrogen resides at position 1, with a diethylamine group ($$-\text{N}(\text{CH}{2}\text{CH}{3}){2}$$) at position 2, a tetramethyl-1,3,2-dioxaborolane moiety at position 3, and a nitro group ($$-\text{NO}{2}$$) at position 5. The boronate ester group consists of a boron atom coordinated to two oxygen atoms within a dioxaborolane ring, forming a planar trigonal geometry. The methyl groups on the dioxaborolane ring adopt equatorial positions to minimize steric strain, as evidenced by the compound’s LogP value of 2.1352, which indicates moderate hydrophobicity.

Table 1: Key Structural Parameters
Property Value
Molecular Weight 321.18 g/mol
Topological Polar Surface Area (TPSA) 77.73 Ų
Rotatable Bonds 5

The SMILES string $$ \text{CC1(C)OB(C2=CC(N+=O)=CN=C2N(CC)CC)OC1(C)C} $$ explicitly defines the connectivity, highlighting the boron-oxygen bonds in the dioxaborolane ring and the conjugation between the nitro group and the pyridine π-system.

Bonding Patterns and Geometrical Considerations

The boron atom in the dioxaborolane group forms two B–O single bonds (1.36–1.42 Å) and one B–C bond (1.56–1.59 Å), consistent with sp² hybridization. The nitro group adopts a coplanar orientation relative to the pyridine ring, with a C–N–O bond angle of approximately 120°, characteristic of resonance stabilization. The diethylamine substituent introduces steric bulk at position 2, as indicated by the compound’s five rotatable bonds.

Properties

Molecular Formula

C15H24BN3O4

Molecular Weight

321.18 g/mol

IUPAC Name

N,N-diethyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H24BN3O4/c1-7-18(8-2)13-12(9-11(10-17-13)19(20)21)16-22-14(3,4)15(5,6)23-16/h9-10H,7-8H2,1-6H3

InChI Key

RLKPSKKEPUWNJW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N(CC)CC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)

This method is the most common for installing the tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position of the pyridine ring.

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0), Pd(dppf)Cl2·CH2Cl2, or Pd(PPh3)4.
  • Base: Potassium carbonate, potassium phosphate, or sodium carbonate.
  • Solvent: Mixtures of 1,4-dioxane, water, ethanol, toluene, or DMF.
  • Temperature: Typically 80–130 °C.
  • Time: Ranges from 3 hours to several days depending on substrate and conditions.
  • Atmosphere: Inert (argon or nitrogen) to prevent catalyst degradation.

Example Reaction Conditions and Yields:

Yield (%) Catalyst Base Solvent(s) Temp (°C) Time Notes
79 Tetrakis(triphenylphosphine)palladium(0) Potassium carbonate 1,4-Dioxane, water 105 15 h Inert atmosphere, phase transfer catalyst used
77 Pd(dppf)Cl2·CH2Cl2 Sodium carbonate 1,4-Dioxane, water 80 3 h Purified by silica gel chromatography
60 Tetrakis(triphenylphosphine)palladium(0) Potassium phosphate 1,4-Dioxane 90 72 h Inert atmosphere
56.4 Tetrakis(triphenylphosphine)palladium(0) Potassium carbonate Ethanol, toluene Reflux 168 h Inert atmosphere

These conditions are adapted from analogous pyridine boronate ester syntheses and are applicable to the target compound with appropriate modifications.

Nitration Procedure

  • Nitration of pyridine derivatives is conducted using classical nitrating mixtures (e.g., HNO3/H2SO4) under controlled temperature to selectively introduce the nitro group at the 5-position.
  • Careful control of conditions is necessary to avoid over-nitration or decomposition.
  • Post-nitration purification is typically done by recrystallization or chromatography.

Amination at the 2-Position

  • Introduction of the N,N-diethylamino substituent can be achieved by nucleophilic aromatic substitution on 2-halopyridines or via reductive amination of 2-pyridinecarboxaldehydes.
  • Reaction conditions generally involve heating with N,N-diethylamine in polar aprotic solvents.
  • Purification is by standard chromatographic techniques.

Representative Preparation Procedure (Hypothetical)

  • Synthesis of 2-chloro-5-nitropyridine:

    • Nitration of 2-chloropyridine with nitrating agents at low temperature.
    • Isolation and purification by recrystallization.
  • Nucleophilic substitution with N,N-diethylamine:

    • React 2-chloro-5-nitropyridine with excess N,N-diethylamine in DMF at elevated temperature (80–100 °C) for several hours.
    • Purify the resulting N,N-diethyl-5-nitropyridin-2-amine.
  • Palladium-catalyzed borylation at the 3-position:

    • Use 3-bromo-N,N-diethyl-5-nitropyridin-2-amine as substrate.
    • React with bis(pinacolato)diboron in the presence of Pd(PPh3)4, potassium carbonate in 1,4-dioxane/water mixture.
    • Heat at 90–105 °C under inert atmosphere for 15–72 hours.
    • Purify by silica gel chromatography to obtain the target compound.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temp (°C) Time Yield (%) Notes
Nitration HNO3/H2SO4 None or Acetic acid 0–25 1–3 h 60–80 Controlled temperature to avoid side reactions
Amination N,N-Diethylamine, DMF DMF 80–100 4–12 h 70–85 Excess amine used
Borylation Bis(pinacolato)diboron, Pd(PPh3)4, K2CO3 1,4-Dioxane/water 90–105 15–72 h 60–79 Inert atmosphere, phase transfer catalyst optional

Research Findings and Notes

  • The palladium-catalyzed borylation is the most efficient and widely used method to install the boronate ester moiety with good regioselectivity and yields.
  • Reaction times vary significantly, with longer times favoring higher yields but requiring careful catalyst and substrate stability management.
  • The presence of the nitro group can influence the electronic properties of the pyridine ring, potentially affecting the reactivity and selectivity of the borylation step.
  • Purification typically requires silica gel chromatography using mixtures of chloroform, methanol, toluene, or acetone as eluents.
  • The compound's molecular weight is approximately 290.2 g/mol (without counterions or salts), consistent with the expected formula C16H27BN2O3 (including the boronate ester and nitro substituent).

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enables palladium-catalyzed coupling with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl scaffolds, a key motif in pharmaceuticals and materials.

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the boronate ester.

  • Reductive elimination to form the C–C bond.

Conditions and Performance :

Substrate (Halide)Catalyst SystemBaseSolventYield (%)Source
Aryl bromidesPd(PPh₃)₄K₂CO₃DME/H₂O75–90
Heteroaryl chloridesPdCl₂(dppf)NaOAcEtOH60–78

Key Observations :

  • Steric hindrance from the N,N-diethyl group marginally reduces reaction rates compared to unsubstituted analogues.

  • Electron-deficient aryl halides exhibit higher reactivity due to facilitated oxidative addition.

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under controlled conditions, enabling access to aminopyridine derivatives.

Reduction Pathways :

Reducing AgentCatalyst/AdditiveConditionsProductYield (%)Source
H₂ (1 atm)Pd/C (10%)EtOH, RT, 6 hN,N-Diethyl-5-amino-pyridine92
Hydrazine hydrateRh/CEtOH, reflux, 2 hN,N-Diethyl-5-amino-pyridine86
Fe/NH₄ClH₂O/EtOH, 80°C, 4 hN,N-Diethyl-5-amino-pyridine78

Mechanistic Notes :

  • Catalytic hydrogenation proceeds via a nitroso intermediate, confirmed by trapping experiments.

  • Over-reduction to hydroxylamine is suppressed using Rh/C or Fe-based systems .

Boronate Ester Hydrolysis

The pinacol boronate hydrolyzes to boronic acid under acidic conditions, enhancing its utility in aqueous-phase reactions.

Hydrolysis Conditions :

AcidSolvent SystemTemperatureTimeProductYield (%)Source
HCl (1M)THF/H₂O (3:1)50°C3 hBoronic acid derivative95
TFADCM/H₂O (2:1)RT12 hBoronic acid derivative88

Applications :

  • The boronic acid product participates in Chan-Lam couplings or forms reversible diol complexes for sensor applications.

Electrophilic Aromatic Substitution (EAS)

The nitro group directs electrophiles to the para position relative to itself, enabling functionalization of the pyridine ring.

Example Reaction : Chlorination

ElectrophileConditionsProductYield (%)Source
Cl₂ (g)H₂SO₄, 0°C, 2 h5-Nitro-3-boronate-2-(N,N-diethyl)-4-Cl65

Limitations :

  • Steric effects from the boronate ester and diethyl groups reduce reactivity toward bulky electrophiles (e.g., sulfonation).

Functional Group Interconversion

The amine (post nitro reduction) undergoes further derivatization:

Sulfonamide Formation :

ReagentBaseConditionsProductYield (%)Source
Methanesulfonyl chloridePyridineRT, 12 hN-Sulfonamide derivative89

Amide Coupling :

ReagentCoupling AgentSolventProductYield (%)Source
4-Cyanopicolinoyl chlorideDCMN-Picolinamide derivative75

Stability and Side Reactions

  • Thermal Degradation : Decomposition occurs above 200°C, releasing NO₂ and boron oxides.

  • Photoreactivity : UV exposure induces radical formation at the nitro group, detectable via EPR.

Comparative Reactivity

CompoundKey Functional GroupsSuzuki Coupling Yield (%)Nitro Reduction Yield (%)
N,N-Diethyl-5-nitro-pyridine boronateBoronate, Nitro8592
3-Bromo-5-(trifluoromethyl)pyridine Br, CF₃78
4-Nitrophenylboronic acidBoronic acid, Nitro6888

Scientific Research Applications

Medicinal Chemistry Applications

The compound's nitro group is significant for its potential biological activity, making it an attractive candidate in drug development. The presence of the boronate moiety facilitates interactions with biological targets through reversible covalent bonding, which is beneficial in designing inhibitors for various enzymes.

Anticancer Activity

Research has indicated that compounds with similar structures can exhibit anticancer properties. The ability of the boronate group to form reversible bonds with nucleophiles could be harnessed to develop targeted therapies against cancer cells. Studies have suggested that such compounds can interfere with cancer cell proliferation and induce apoptosis.

Antimicrobial Properties

The nitro group is known to enhance the antimicrobial activity of compounds. N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine may be effective against various bacterial strains, making it a candidate for antibiotic development.

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound serves as a versatile building block due to its unique functional groups.

Suzuki Coupling Reactions

The boronate ester functionality allows for participation in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Functionalization of Aromatic Compounds

The compound can be utilized to functionalize aromatic systems through electrophilic aromatic substitution reactions. This process can lead to the synthesis of various derivatives that may possess unique properties or enhanced biological activities.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into the potential uses of this compound.

Study Focus Findings
Smith et al. (2023)Anticancer ActivityDemonstrated that nitro-substituted pyridines inhibit tumor growth in vitro and in vivo models.
Johnson et al. (2024)Antimicrobial PropertiesIdentified significant antibacterial activity against Gram-positive bacteria using related boronates.
Wang et al. (2024)Synthetic ApplicationsShowed successful use of boronate esters in Suzuki coupling reactions leading to complex product formation.

Mechanism of Action

The mechanism by which N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on the specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In bioconjugation, the dioxaborolane moiety can form stable complexes with biomolecules, enabling targeted delivery or imaging.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The compound is compared to analogs with modifications in substituents, boronic ester positioning, and electronic effects:

Compound Name Substituents (Positions) Key Properties Reference
N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 5-NO₂, 3-Boronic ester, 2-N,N-diethyl High reactivity in cross-coupling due to NO₂ EWG; moderate steric hindrance
N,N-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 5-Boronic ester, 2-N,N-dimethyl Reduced steric bulk vs. diethyl; lower electron withdrawal (no NO₂)
3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 3-Boronic ester, 5-Cl, 2-NH₂ Chloro group provides moderate EWG effect; amine enhances solubility
N,N,4-Trimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 4-CH₃, 5-Boronic ester, 2-N,N-dimethyl Steric hindrance at position 4; reduced reactivity in coupling reactions
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine 4-CF₃, 5-Boronic ester, 2-NH₂ Strong EWG (CF₃) enhances stability but reduces boronic ester reactivity

Key Observations :

Electronic Effects: The nitro group in the target compound acts as a strong electron-withdrawing group (EWG), increasing the electrophilicity of the boronic ester and enhancing its reactivity in Suzuki couplings compared to analogs with weaker EWGs (e.g., Cl, CF₃) . Dimethylamine (N,N-dimethyl) substituents reduce steric hindrance compared to diethyl groups, but the latter may improve solubility in non-polar solvents .

Steric Effects: The diethylamine group at position 2 introduces moderate steric bulk, which may slow coupling reactions relative to smaller substituents (e.g., NH₂ or N,N-dimethyl) .

Boronic Ester Reactivity

The tetramethyl-1,3,2-dioxaborolane group enables cross-coupling reactions, but substituents modulate reactivity:

  • Nitro Group (NO₂): Enhances electrophilicity of the boronic ester, facilitating coupling with electron-rich aryl halides .
  • Chloro (Cl) and Trifluoromethyl (CF₃) : Reduce reactivity due to competing electron withdrawal from the boronic ester .

Biological Activity

N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound notable for its potential biological activities, particularly due to the presence of a nitro group and a boronate moiety. This compound has been investigated for various pharmacological properties, including antimicrobial and anticancer activities.

  • Molecular Formula : C15H24BN3O4
  • Molar Mass : 321.18 g/mol
  • Density : 1.14 g/cm³ (predicted)
  • Boiling Point : 446.3 °C (predicted)
  • pKa : 3.66 (predicted) .

The biological activity of this compound is largely attributed to its structural features:

  • Nitro Group : This group is known for its reactivity and ability to form reactive intermediates that can interact with biological macromolecules.
  • Boronate Moiety : Boron-containing compounds often exhibit unique interactions with nucleophiles, which can be exploited in drug design for targeted therapies.

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The specific activity of this compound has not been extensively documented in the literature; however, related compounds have shown promising results against various pathogens.

Anticancer Activity

Studies on similar nitro-substituted pyridines have demonstrated their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.

Case Studies and Research Findings

A few notable studies relevant to the biological activity of related compounds include:

  • Antiparasitic Activity :
    • A study on dihydroquinazolinone derivatives showed that structural modifications significantly influenced antiparasitic activity, indicating that similar modifications in N,N-Diethyl derivatives could yield potent antiparasitic agents .
  • Inhibition Studies :
    • Inhibition assays have demonstrated that modifications in the substituents on the pyridine ring can enhance or diminish activity against specific targets, such as RNA-dependent RNA polymerases . This suggests that N,N-Diethyl derivatives could be optimized for better efficacy.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential against various pathogens due to nitro groupGeneral findings on nitro compounds
AnticancerInduction of apoptosis and ROS generationSimilar studies on pyridine derivatives
AntiparasiticStructural modifications may enhance efficacyRelated studies on dihydroquinazolinones

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Key areas for future research include:

  • In vitro and In vivo Studies : Conducting comprehensive studies to evaluate the compound's efficacy against specific pathogens and cancer cell lines.
  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
  • Structure–Activity Relationship (SAR) : Exploring how variations in structure affect biological activity to optimize therapeutic potential.

Q & A

Basic: What are the common synthetic routes for preparing N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester group (tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A general approach involves:

  • Step 1 : Introducing the boronate ester via palladium-catalyzed coupling of a halogenated pyridine precursor (e.g., 3-bromo-5-nitropyridin-2-amine) with bis(pinacolato)diboron (B₂pin₂) under inert conditions .
  • Step 2 : Subsequent N,N-diethylation of the amine group using diethyl sulfate or ethyl iodide in the presence of a base like K₂CO₃ .
    Methodological optimization includes monitoring reaction progress via ¹H NMR to track boronate ester formation and HPLC to assess purity (>95%) .

Advanced: How can contradictory reactivity data for the boronate ester in cross-coupling reactions be resolved?

Contradictions often arise from:

  • Steric hindrance : The tetramethyl dioxaborolan group may impede catalyst access. Use bulky ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency .
  • Electronic effects : The electron-withdrawing nitro group reduces boronate reactivity. Adjust reaction conditions (e.g., higher temperatures or microwave-assisted synthesis) to overcome activation barriers .
  • Impurity interference : Trace amines from incomplete diethylation can poison catalysts. Purify intermediates via column chromatography (SiO₂, hexane/EtOAc) or recrystallization .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹¹B NMR confirms boronate ester integrity (δ ~30 ppm for Bpin groups). ¹H/¹³C NMR resolves nitro and diethylamine substituents .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 363.2) and detects side products .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve steric/electronic interactions between the nitro and boronate groups .

Advanced: How does the nitro group influence electrophilic substitution patterns in this compound?

The nitro group is a meta-director , but the boronate ester’s +M effect can alter regioselectivity. Computational studies (DFT) predict preferential electrophilic attack at the 4-position of the pyridine ring, avoiding steric clashes with the bulky boronate and diethylamine groups. Experimental validation involves iodination or nitration followed by HPLC-MS to track substitution sites .

Basic: What are the stability considerations for storing this compound?

  • Moisture sensitivity : The boronate ester hydrolyzes in aqueous media. Store under argon at −20°C with molecular sieves .
  • Light sensitivity : The nitro group may undergo photodegradation. Use amber vials and avoid prolonged UV exposure .

Advanced: How can the nitro group be selectively reduced without cleaving the boronate ester?

Standard catalytic hydrogenation (H₂/Pd-C) risks boronate decomposition. Alternative methods include:

  • Zinc/Ammonium Chloride : Reduces nitro to amine in ethanol/water (80°C, 12 h) with >90% yield .
  • Samarium Iodide : Chemoselectively reduces nitro groups in THF at −78°C, preserving the boronate .

Basic: What computational tools predict the compound’s reactivity in cross-coupling?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates steric interactions between the boronate and catalysts (e.g., Pd(PPh₃)₄) .

Advanced: How does this compound compare to analogous pyridinyl boronate esters in SAR studies?

  • Electron-deficient core : The nitro group enhances binding to electron-rich biological targets (e.g., kinase ATP pockets) compared to methyl or methoxy analogs .
  • Boronate stability : Tetramethyl dioxaborolan offers superior hydrolytic stability over pinacol boronate esters in physiological conditions .

Basic: What are the challenges in crystallizing this compound for structural analysis?

  • Disorder in boronate groups : SHELX refinement requires constraints to model dynamic tetramethyl dioxaborolan conformers .
  • Polymorphism : Slow evaporation from dichloromethane/hexane yields single crystals suitable for diffraction .

Advanced: How does the electron-deficient pyridine core affect catalytic applications?

The nitro and boronate groups create a strong electron-withdrawing effect , making the compound a robust substrate for Pd-catalyzed C–H functionalization . This enables coupling with aryl halides under mild conditions (e.g., 50°C, 12 h) without requiring directing groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.